molecular formula C7H11N5 B3393566 3-(Piperazin-1-yl)-1,2,4-triazine CAS No. 341010-36-4

3-(Piperazin-1-yl)-1,2,4-triazine

Cat. No.: B3393566
CAS No.: 341010-36-4
M. Wt: 165.2 g/mol
InChI Key: UHQLUVOGSDHXTD-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-1,2,4-triazine is a heterocyclic compound that features both a piperazine ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperazin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperazin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the triazine ring.

Scientific Research Applications

3-(Piperazin-1-yl)-1,2,4-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 3-(Piperazin-1-yl)-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new pharmaceuticals and materials.

Biological Activity

3-(Piperazin-1-yl)-1,2,4-triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its structural features based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C7H10N6C_7H_{10}N_6, featuring a triazine ring substituted with a piperazine moiety. The synthesis of this compound typically involves multi-step procedures that may include reactions such as nucleophilic substitutions and cyclization processes. Common methods for synthesizing this compound involve:

  • Formation of the Triazine Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Piperazine Substitution : The piperazine group is introduced via nucleophilic attack on the triazine core.

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Properties : Studies show that this compound has significant antibacterial and antifungal effects.
  • Antiviral Activity : Preliminary data suggest potential efficacy against certain viral infections.
  • Anticancer Potential : Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication in vitro
AnticancerCytotoxicity against cancer cell lines (IC50 values)

The biological activity of this compound is largely attributed to its ability to bind to specific biological targets such as enzymes and receptors. The presence of the piperazine group enhances its binding affinity and selectivity towards these targets. Interaction studies have shown that it can modulate enzyme activities and receptor functions effectively.

Case Studies

Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of various derivatives of this compound revealed significant activity against leukemia cell lines. The most active compounds exhibited IC50 values in the low micromolar range (5–7 µM), suggesting potent anticancer properties compared to traditional chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against a range of bacterial strains. Results indicated effective inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as a new antimicrobial agent .

Structural Comparisons

Comparative studies with similar compounds have elucidated the unique aspects of this compound's structure. Notable comparisons include:

Compound NameStructure CharacteristicsUnique Features
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazineBrominated triazine coreEnhanced biological activity
5-Chloro-N-(4-methoxy-3-piperazin-1-yl)phenylChloro substituent on triazineIncreased affinity for serotonin receptors
6-(piperidin-1-yl)-1,2,4-triazinePiperidine instead of piperazineDifferent pharmacological profile

Properties

IUPAC Name

3-piperazin-1-yl-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-2-10-11-7(9-1)12-5-3-8-4-6-12/h1-2,8H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQLUVOGSDHXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.45 g (40.1 mmoles) of piperazine is placed in the presence of 1.7 g (13.4 mmoles) of intermediate 2a in 1-butanol. 6.5 ml (47 mmoles) of triethylamine is added and the mixture is heated for 24 hours at 120° C. After concentrating the reaction medium, the residue obtained is taken up with ethyl acetate and washed with water. After drying on MgSC4, the organic phase is concentrated to dryness. The residue obtained is purified by flash chromatography (CH2Cl2-MeOH-NH4OH gradient: 100-0-0 to 90-9-1). 1.52 g of intermediate 5a is obtained in brown oil form (yield: 69%).
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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